molecular formula C8H7BrN2OS B3264038 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine CAS No. 383865-53-0

7-Bromo-4-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B3264038
CAS No.: 383865-53-0
M. Wt: 259.13 g/mol
InChI Key: FUTJCKPBRSQTAW-UHFFFAOYSA-N
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Description

“7-Bromo-4-methoxy-1,3-benzothiazol-2-amine” is a chemical compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S .


Chemical Reactions Analysis

Benzothiazole derivatives displayed antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Scientific Research Applications

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a wide range of pharmacological activities, including anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. These activities are attributed to the unique structure of the benzothiazole scaffold, which allows for various biological interactions. Structural Activity Relationship (SAR) studies have shown that modifications at specific positions on the benzothiazole ring can enhance these biological activities, making it a versatile scaffold in medicinal chemistry (Bhat & Belagali, 2020).

Synthesis and Applications in Organic Chemistry

Advancements in the synthesis of benzothiazole derivatives, including 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine, focus on green chemistry principles and atom economy. These methods enable the creation of pharmacologically active heterocycles and highlight the importance of benzothiazole derivatives in developing new drugs and materials. The ease of functionalization of the benzothiazole ring makes these compounds highly reactive building blocks for organic synthesis (Zhilitskaya et al., 2021).

Therapeutic Potential and Chemical Libraries

The therapeutic potential of benzothiazole derivatives, including anti-cancer activities, is significant, with many compounds showing potent anticancer activity in various cell lines. The structural simplicity and synthetic accessibility of benzothiazole derivatives facilitate the development of chemical libraries that could lead to the discovery of new therapeutic agents. This highlights the ongoing interest in benzothiazole compounds for drug discovery and the development of new chemotherapeutics (Ahmed et al., 2012).

Future Directions

Benzothiazole derivatives have shown potential as effective radiosensitizers and anticarcinogenic compounds . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are being explored for this purpose .

Properties

IUPAC Name

7-bromo-4-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTJCKPBRSQTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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